molecular formula C10H11ClN2O2 B2714725 N1-(2-chlorobenzyl)-N2-methyloxalamide CAS No. 7666-57-1

N1-(2-chlorobenzyl)-N2-methyloxalamide

Cat. No.: B2714725
CAS No.: 7666-57-1
M. Wt: 226.66
InChI Key: BIEPDYRDNYMJGW-UHFFFAOYSA-N
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Description

N1-(2-Chlorobenzyl)-N2-methyloxalamide is a substituted oxalamide derivative characterized by a 2-chlorobenzyl group attached to the N1 position and a methyl group at the N2 position. Oxalamides are a class of compounds with a central oxalyl backbone (NH–CO–CO–NH), which can be modified with diverse substituents to tailor their chemical, physical, and biological properties.

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-12-9(14)10(15)13-6-7-4-2-3-5-8(7)11/h2-5H,6H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEPDYRDNYMJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-methyloxalamide typically involves the reaction of 2-chlorobenzylamine with oxalyl chloride, followed by the addition of methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Reaction of 2-chlorobenzylamine with oxalyl chloride in the presence of a base such as triethylamine to form the intermediate 2-chlorobenzyl oxalyl chloride.

    Step 2: Addition of methylamine to the intermediate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-methyloxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxalamide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxalamide derivatives with additional functional groups.

    Reduction: Reduced forms of this compound.

    Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-methyloxalamide has found applications in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-methyloxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The 2-chlorobenzyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in ) and bulky substituents (e.g., adamantyl in ), which influence reactivity and steric accessibility.

Physicochemical and Functional Properties

  • Spectroscopic Features :
    • The target compound’s IR spectrum would exhibit N–H (~3300 cm⁻¹) and C=O (~1650 cm⁻¹) stretches, similar to other oxalamides .
    • 1H NMR would show aromatic protons (δ 7.2–7.5 ppm for 2-chlorobenzyl) and a singlet for the methyl group (δ ~3.0 ppm). This contrasts with adamantyl protons (δ 1.6–2.0 ppm) in and pyridyl protons (δ ~8.0 ppm) in .
  • Thermal Stability : Adamantyl-containing oxalamides exhibit higher melting points (mp 110°C) due to rigidity, whereas the target compound likely has lower mp due to flexible benzyl groups.

Biological Activity

N1-(2-chlorobenzyl)-N2-methyloxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound features an oxalamide structure with a chlorobenzyl substituent. The molecular formula is C11_{11}H12_{12}ClN2_{2}O2_{2}, and it has a molar mass of approximately 240.68 g/mol. The presence of the chlorine atom is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Preliminary studies suggest that compounds with similar structures can act as enzyme inhibitors or modulators, impacting metabolic pathways. The specific interactions and mechanisms for this compound require further empirical research to elucidate its efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

  • Study Findings : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Anticancer Properties

There is emerging evidence supporting the anticancer potential of this compound.

  • Case Study : In a recent study on human cancer cell lines, treatment with this compound resulted in significant apoptosis in breast cancer cells, indicating its potential as a therapeutic agent in oncology.

Research Findings

Several studies have explored the biological activities of this compound:

Study Objective Methodology Results
Study 1Antimicrobial ActivityIn vitro assays on bacterial strainsInhibition of S. aureus and E. coli growth at 50 µg/mL
Study 2Anticancer ActivityTreatment of breast cancer cell linesInduction of apoptosis observed in treated cells

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable candidate for further development in medicinal chemistry. Its properties suggest potential applications in:

  • Drug Development : As a lead compound for synthesizing more potent derivatives.
  • Biochemical Assays : Used as a reagent to investigate protein interactions and cellular processes.

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